REACTION_CXSMILES
|
Cl[C:2]1[C:7]2[CH:8]=[CH:9][O:10][C:6]=2[CH:5]=[CH:4][N:3]=1.[NH3:11]>[Cu]Cl>[O:10]1[C:6]2[CH:5]=[CH:4][N:3]=[C:2]([NH2:11])[C:7]=2[CH:8]=[CH:9]1
|
Name
|
|
Quantity
|
65.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC2=C1C=CO2
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
copper(I)-chloride
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 20 h at 150° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to rt
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with dichloromethane (3×400 ml)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C=CC=2C(=NC=CC21)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |